2-{4-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{4-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .
Preparation Methods
The synthesis of 2-{4-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . The synthetic route typically involves the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
2-{4-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products .
Scientific Research Applications
2-{4-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: It is studied for its potential as a CDK2 inhibitor, which can selectively target tumor cells.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a protein kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as those with different substituents on the phenyl ring or the pyrazole ring. These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity. For example, compounds with thioglycoside derivatives have shown superior cytotoxic activities compared to others .
Properties
Molecular Formula |
C19H13ClN6O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-[4-[(3-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H13ClN6O/c20-14-2-1-3-15(8-14)27-10-12-4-6-13(7-5-12)17-23-19-16-9-22-24-18(16)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24) |
InChI Key |
MUMFJRUDQNBYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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